molecular formula C7H3ClN2OS B037975 1,2,3-Benzothiadiazole-7-carbonyl chloride CAS No. 124371-49-9

1,2,3-Benzothiadiazole-7-carbonyl chloride

Cat. No.: B037975
CAS No.: 124371-49-9
M. Wt: 198.63 g/mol
InChI Key: FHWNOXLHRUSQMV-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClN2OS and its molecular weight is 198.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124371-49-9

Molecular Formula

C7H3ClN2OS

Molecular Weight

198.63 g/mol

IUPAC Name

1,2,3-benzothiadiazole-7-carbonyl chloride

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H

InChI Key

FHWNOXLHRUSQMV-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)Cl

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)Cl

Synonyms

1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

290 g of benzo-1,2,3-thiadiazole-7-carboxylic acid are suspended in 1.6 l of toluene, 3.5 ml of dimethylformamide and 129 ml of thionyl chloride are added and the mixture is stirred at 80-90° C., the suspension turning into a solution as the release of gas progresses. When the reaction has ended, the solution is cooled and filtered over a little Hyflo, the residue is rinsed with toluene and the filtrate is evaporated. 297 g (93%) of crude acid chloride, which can be further reacted directly, result.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

290 g of benzo-1,2,3-thiadiazole-7-carboxylic acid are suspended in 1.6 I of toluene, 3.5 ml of dimethylformamide and 129 ml of thionyl chloride are added and the mixture is stirred at 80-90° C., the suspension turning into a solution as the release of gas progresses. When the reaction has ended, the solution is cooled and filtered over a little Hyflo, the residue is rinsed with toluene and the filtrate is evaporated. 297 g (93%) of crude acid chloride, which can be further reacted directly, result.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

12.54 g (0.070 mol) of benzo-1,2,3-thiadiazole-7-carboxylic acid are mixed with 80 ml of thionyl chloride. The mixture is heated and maintained at a bath temperature of 90° C. for 8 hours. The excess thionyl chloride is then removed by distillation in a rotary evaporator at a bath temperature of 40° C. The resulting oil solidifies; m.p. 107° C.
Quantity
12.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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